molecular formula C7H11N3O2 B3216346 5-methyl-4-nitro-1-propyl-1H-pyrazole CAS No. 1171580-47-4

5-methyl-4-nitro-1-propyl-1H-pyrazole

Cat. No.: B3216346
CAS No.: 1171580-47-4
M. Wt: 169.18 g/mol
InChI Key: NHECIOSXSLUCDH-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of a methyl group at position 5, a nitro group at position 4, and a propyl group at position 1. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to 100°C for 16 hours, after which the reaction is monitored by thin-layer chromatography (TLC) to ensure completion. The reaction mixture is then poured into ice water, resulting in the formation of a white precipitate. The solid is collected by vacuum filtration and crystallized from acetone to yield this compound in a yield of 79.6% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize impurities. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-methyl-4-amino-1-propyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

5-methyl-4-nitro-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive pyrazoles.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at position 5.

    3(5)-amino-5(3)-hydroxy pyrazoles: Differ in the substituents at positions 3 and 5, affecting their chemical behavior and applications.

Uniqueness

5-methyl-4-nitro-1-propyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical properties. The presence of the nitro group makes it a versatile intermediate for further chemical modifications, while the propyl and methyl groups influence its solubility and reactivity.

Properties

IUPAC Name

5-methyl-4-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)7(5-8-9)10(11)12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHECIOSXSLUCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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